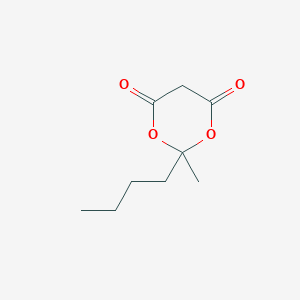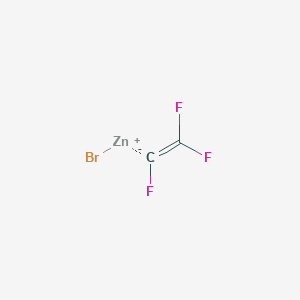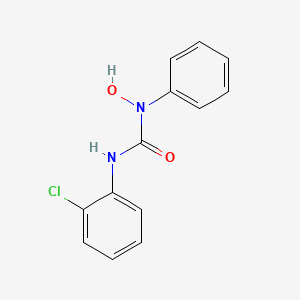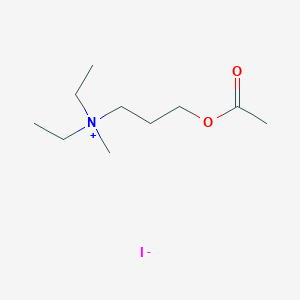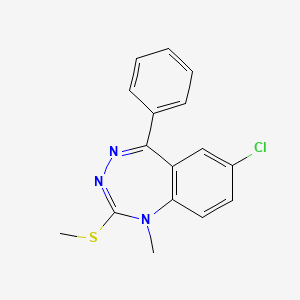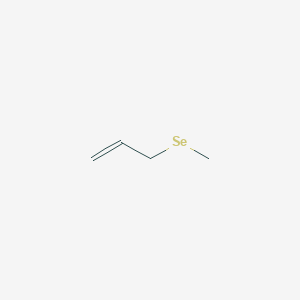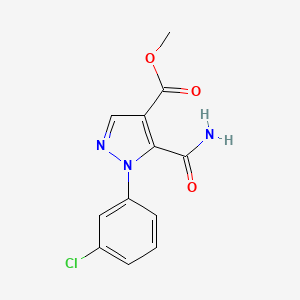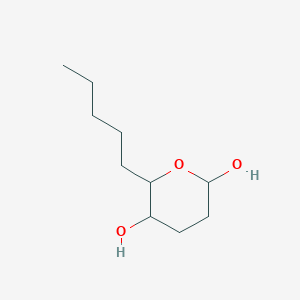
6-Pentyloxane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentyloxane-2,5-diol is an organic compound characterized by the presence of two hydroxyl groups attached to a six-membered oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Pentyloxane-2,5-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of alkenes using osmium tetroxide (OsO₄) followed by reduction with sodium bisulfite (NaHSO₃).
Epoxide Hydrolysis: Another approach is the acid-catalyzed hydrolysis of an epoxide, which results in the formation of a trans-diol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation or epoxide hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Pentyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
6-Pentyloxane-2,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Pentyloxane-2,5-diol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Oxane Ring: The oxane ring provides structural stability and can undergo ring-opening reactions under specific conditions.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Utilized in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness: 6-Pentyloxane-2,5-diol stands out due to its six-membered oxane ring, which imparts unique chemical properties and reactivity compared to other diols. Its structural features make it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
92413-95-1 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
6-pentyloxane-2,5-diol |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-9-8(11)6-7-10(12)13-9/h8-12H,2-7H2,1H3 |
InChI-Schlüssel |
HLDRIBGVOXBOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(CCC(O1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


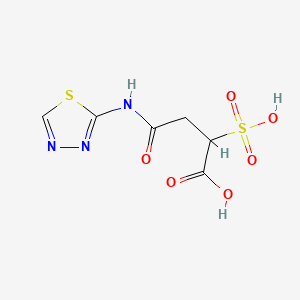
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
